1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused benzene and diketopyrrole ring system. For instance, compounds like 2-[(4-aminophenyl)amino]-1H-isoindole-1,3(2H)-dione (CAS 106321-21-5) and 2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione (peak area 28.483% in GC-MS analysis) highlight the impact of substituents on retention times and chromatographic behavior .
Properties
CAS No. |
100873-75-4 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-(4-nitroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(13)15-9-5-7-10(8-6-9)17(20)21/h1-8,15H |
InChI Key |
KNDJVIXCODRRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- typically involves several steps, starting from readily available precursors. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters . Another approach includes the condensation of benzyl azides with α-diazo-α-phosphonoacetates, which provides isoindoles in good yields .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Cycloaddition: Isoindoles are known to participate in Diels-Alder reactions, forming cycloadducts with dienophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Chromatographic Behavior : Substituents like chlorine (in 2-(2-chlorophenyl)- derivatives) increase retention time in GC-MS due to higher molecular weight and polarity .
- Biological Activity: Amino-substituted analogs (e.g., 5-amino-) are associated with enzyme inhibition (e.g., acetylcholinesterase) , while nitro groups may confer antimicrobial or antitumor properties, as seen in nitroaromatic pharmaceuticals .
Physicochemical Properties
- Solubility: Nitro groups typically reduce aqueous solubility compared to amino or hydroxyl substituents. For example, 2-[(4-methoxyphenyl)aminomethyl]- derivatives exhibit improved solubility due to the methoxy group .
- Stability : Nitroaromatic compounds are generally stable under ambient conditions but may undergo photodegradation or reduction under specific environments .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- (CAS No. 31604-39-4), is a compound of interest due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H8N2O4 |
| Molecular Weight | 268.224 g/mol |
| InChI | InChI=1S/C14H8N2O4/c1-3-6-11(7-4-1)12(15)16(14)8-5-9(17)10(18)19/h1-8H,9H2 |
| InChIKey | QKWWUOQTLINZES-UHFFFAOYSA-N |
This compound features a nitrophenyl group, which is often associated with enhanced biological activity due to the electron-withdrawing nature of the nitro group.
Antitumor Activity
Research has shown that compounds similar to 1H-Isoindole-1,3(2H)-dione derivatives exhibit significant antitumor properties. For instance, one study demonstrated that isoindole derivatives had IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences their activity.
Antimicrobial Properties
The antimicrobial efficacy of nitrophenyl isoindoles has been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with nitro groups showed enhanced antibacterial activity compared to their non-nitro counterparts, attributed to their ability to disrupt bacterial cell wall synthesis .
The mechanism underlying the biological activity of 1H-Isoindole derivatives often involves:
- Inhibition of cell proliferation : Inducing apoptosis in cancer cells through caspase activation.
- Antioxidant activity : Scavenging free radicals which contribute to oxidative stress in cells.
- Enzyme inhibition : Targeting specific enzymes involved in tumor progression and bacterial metabolism.
Case Study 1: Anticancer Activity
A study conducted on a series of isoindole derivatives revealed that compound 13 exhibited significant anticancer activity against human glioblastoma U251 cells with an IC50 less than that of doxorubicin, a standard chemotherapy drug. The research suggested that structural modifications could enhance potency and selectivity .
Case Study 2: Antimicrobial Efficacy
Another study assessed the efficacy of various nitrophenyl isoindoles against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with additional functional groups (e.g., halogens) showed improved antibacterial properties, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Nitro Group Positioning : The position of the nitro group on the phenyl ring significantly affects the compound's biological activity.
- Substitution Effects : Electron-donating groups enhance anticancer properties while electron-withdrawing groups improve antimicrobial efficacy.
Synthesis Methods
Various synthetic routes have been developed for producing 1H-Isoindole derivatives, including:
- Condensation Reactions : Utilizing anhydrides and amines to form isoindole structures.
- Cyclization Techniques : Employing cyclization methods to introduce the isoindole moiety into larger frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
